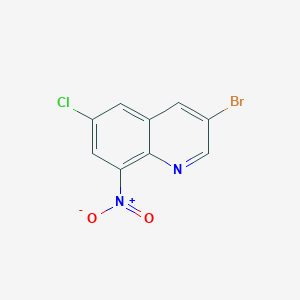

3-Bromo-6-chloro-8-nitroquinoline

Descripción

Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone of heterocyclic chemistry. numberanalytics.comwikipedia.org First isolated from coal tar in 1834, its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine. wikipedia.orgrsc.org This "privileged scaffold" is a common feature in a vast array of pharmaceuticals, agrochemicals, and materials. numberanalytics.comontosight.ainih.govnih.gov

The versatility of the quinoline ring system stems from its unique electronic and steric properties. numberanalytics.com The nitrogen atom in the pyridine ring withdraws electron density, rendering the molecule relatively electron-deficient. numberanalytics.com This influences its reactivity, particularly in substitution reactions. numberanalytics.comfrontiersin.org The fused ring structure creates a rigid and planar system, which can be advantageous in the design of molecules that interact with specific biological targets. numberanalytics.com

In medicinal chemistry, quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antimalarial wikipedia.orgrsc.org

Anticancer ontosight.aibenthamdirect.com

Antibacterial rsc.orgontosight.ai

Antiviral nih.gov

Anti-inflammatory ontosight.ai

Beyond pharmaceuticals, quinolines are utilized as ligands in organometallic catalysis, as corrosion inhibitors, and in the manufacturing of dyes. wikipedia.orgmdpi.comnih.gov The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its chemical and physical properties, making it a highly adaptable building block in organic synthesis. frontiersin.org

Overview of Regioselective Functionalization of the Quinoline Nucleus

The functionalization of the quinoline nucleus at specific positions, known as regioselectivity, is crucial for synthesizing derivatives with desired properties. The reactivity of the quinoline ring towards substitution is dictated by the electron-deficient nature of the pyridine part and the more electron-rich nature of the benzene part. quimicaorganica.org

Electrophilic Substitution: These reactions, such as nitration and halogenation, predominantly occur on the benzene ring, which is more electron-rich than the pyridine ring. quimicaorganica.orgresearchgate.net The substitution typically takes place at the C5 and C8 positions. numberanalytics.comquimicaorganica.orguop.edu.pk This preference is due to the greater stability of the cationic intermediate (Wheland intermediate) formed during the reaction. quimicaorganica.org For instance, the nitration of quinoline with a mixture of nitric and sulfuric acids yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline (B147351). numberanalytics.comuop.edu.pk

Nucleophilic Substitution: In contrast, nucleophilic substitution reactions occur more readily on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. researchgate.netuop.edu.pkquimicaorganica.org Halogenated quinolines at these positions are particularly susceptible to substitution by various nucleophiles. quimicaorganica.org The presence of the nitrogen atom helps to stabilize the negatively charged intermediate formed during the addition-elimination mechanism. quimicaorganica.org

Modern Synthetic Methods: In recent years, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of quinolines. mdpi.comnih.gov These methods offer a more atom- and step-economical approach to introduce a wide variety of functional groups at nearly all positions of the quinoline scaffold, which might be difficult to achieve through traditional methods. mdpi.comnih.gov

Table 1: Regioselectivity in Quinoline Functionalization

| Reaction Type | Preferred Positions | Activating/Deactivating Influence | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C5, C8 | The benzene ring is more activated than the pyridine ring. quimicaorganica.org | Nitration with H₂SO₄/HNO₃ yields 5-nitro and 8-nitroquinoline. numberanalytics.comuop.edu.pk |

| Nucleophilic Substitution | C2, C4 | The pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nitrogen. uop.edu.pkquimicaorganica.org | Halogenated quinolines at C2/C4 readily react with nucleophiles. quimicaorganica.org |

| C-H Activation | Various | Can be directed to specific positions using directing groups and catalysts. mdpi.comnih.gov | Palladium-catalyzed arylation of quinoline N-oxide at C2. mdpi.com |

Contextualization of 3-Bromo-6-chloro-8-nitroquinoline within Dihalo-Nitroquinoline Research

The compound this compound is a polysubstituted quinoline, featuring two different halogen atoms and a nitro group at specific positions. researchgate.net The synthesis and study of such polysubstituted quinolines are significant as the introduction of multiple functional groups can enhance biological activity and allow for precise chemical tuning. researchgate.net

The presence of substituents on the quinoline ring significantly influences its reactivity. numberanalytics.com In the case of this compound:

The nitro group at C8 is a result of electrophilic nitration, a common reaction for quinolines. uop.edu.pk The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards further electrophilic substitution but can activate the ring for certain nucleophilic substitutions.

The chlorine atom at C6 is also on the benzene ring. Its presence, along with the nitro group, suggests a specific synthetic pathway that directs substitution to these positions.

The bromine atom at C3 is on the pyridine ring. Direct halogenation at the C3 position is not the most common outcome of electrophilic substitution on an unsubstituted quinoline. Its presence suggests a more complex synthetic route, possibly involving a pre-functionalized quinoline or a specific catalytic method. acs.org

Research into dihalo-nitroquinolines and other polysubstituted quinolines is driven by the need to create libraries of compounds for screening in drug discovery and materials science. mdpi.comresearchgate.net The specific arrangement of bromo, chloro, and nitro groups in this compound makes it a potentially valuable intermediate for further chemical transformations. For example, the halogen atoms can be sites for cross-coupling reactions (like Suzuki or Heck reactions) to introduce new carbon-carbon or carbon-heteroatom bonds, while the nitro group can be reduced to an amino group, opening up another avenue for derivatization. nih.gov

The study of such compounds contributes to a deeper understanding of structure-activity relationships and the development of novel synthetic methodologies for complex heterocyclic systems. researchgate.net

Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-chloro-8-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClN2O2/c10-6-1-5-2-7(11)3-8(13(14)15)9(5)12-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVFYLACFRNJLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C=NC2=C(C=C1Cl)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50327638 | |

| Record name | 3-bromo-6-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183543-61-5 | |

| Record name | 3-bromo-6-chloro-8-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50327638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Analytical Characterization Methodologies in Quinoline Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 3-Bromo-6-chloro-8-nitroquinoline, both one-dimensional and two-dimensional NMR experiments provide invaluable information regarding the precise location of the bromo, chloro, and nitro substituents on the quinoline (B57606) core.

Proton (¹H) NMR Chemical Shift Analysis of Quinoline Protons

The ¹H NMR spectrum of this compound would display distinct signals corresponding to the aromatic protons remaining on the quinoline ring system. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effects of the halogen and nitro substituents. The protons at positions 2, 4, 5, and 7 would each produce a unique signal. The absence of a proton at position 3 is confirmed by the lack of a corresponding signal in the spectrum. The expected chemical shifts would be downfield due to the deshielding effects of the electronegative substituents and the aromatic ring current.

| Proton Position | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.5 - 8.8 |

| H-4 | 8.9 - 9.2 |

| H-5 | 7.8 - 8.1 |

| H-7 | 7.6 - 7.9 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Substituent Effects

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound would show nine distinct signals for the nine carbon atoms of the quinoline ring. The chemical shifts of the carbons directly bonded to the bromine, chlorine, and nitro groups (C-3, C-6, and C-8) would be significantly affected. The electron-withdrawing nature of these substituents generally leads to a downfield shift for the directly attached carbons and influences the chemical shifts of the other carbons in the ring system through resonance and inductive effects.

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 153 |

| C-3 | 115 - 118 |

| C-4 | 148 - 151 |

| C-4a | 128 - 131 |

| C-5 | 125 - 128 |

| C-6 | 130 - 133 |

| C-7 | 124 - 127 |

| C-8 | 140 - 143 |

| C-8a | 145 - 148 |

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. An HSQC experiment would correlate each proton signal with the signal of the carbon to which it is directly attached. An HMBC experiment would reveal correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the entire molecule and confirming the positions of the substituents. For instance, the proton at H-2 would show a correlation to C-4 and C-3 in the HMBC spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for the nitro and halogen groups, as well as the vibrations of the quinoline framework.

Characteristic Absorptions of Nitro and Halogen Groups in Quinoline Frameworks

The nitro group (NO₂) would give rise to two strong and distinct stretching vibrations: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The presence of these two bands would be a clear indication of the nitro functionality. The carbon-halogen bonds also have characteristic absorptions. The C-Cl stretching vibration is expected in the region of 700-850 cm⁻¹, while the C-Br stretch would appear at a lower frequency, typically between 500-650 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-O (asymmetric stretch) | 1500 - 1570 |

| N-O (symmetric stretch) | 1300 - 1370 |

| C-Cl (stretch) | 700 - 850 |

| C-Br (stretch) | 500 - 650 |

| C=N (stretch) | 1600 - 1650 |

| C=C (aromatic stretch) | 1450 - 1600 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would confirm its molecular weight. Due to the presence of bromine and chlorine, the molecular ion peak would appear as a characteristic isotopic cluster. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, and chlorine has two common isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This would result in a complex isotopic pattern for the molecular ion. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), the halogen atoms (Br and Cl), and other small neutral molecules, providing further structural information.

| Ion | m/z (relative to ³⁵Cl and ⁷⁹Br) |

| [M]⁺ | 286 |

| [M+2]⁺ | 288 |

| [M+4]⁺ | 290 |

| [M-NO₂]⁺ | 240 |

| [M-Br]⁺ | 207 |

| [M-Cl]⁺ | 251 |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing the foundational data to confirm the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₉H₄BrClN₂O₂, this analysis is crucial to verify the successful incorporation of the bromine, chlorine, and nitro functional groups onto the quinoline scaffold.

In a key study detailing the preparation of this compound, elemental analysis was performed to affirm its composition. fordham.edu The theoretical percentages of carbon, hydrogen, and nitrogen are calculated based on the molecular formula and atomic weights of the constituent elements. These theoretical values are then compared against the experimental data obtained from the elemental analyzer. A close correlation between the theoretical and found values, typically within a ±0.4% margin, provides strong evidence for the compound's identity and purity.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Weight | Percentage |

| Carbon | C | 12.01 | 9 | 108.09 | 37.61% |

| Hydrogen | H | 1.01 | 4 | 4.04 | 1.41% |

| Bromine | Br | 79.90 | 1 | 79.90 | 27.80% |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.33% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 9.75% |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.12% |

| Total | 287.50 | 100.00% |

While the specific experimental "found" values for this compound are not explicitly detailed in a separate table in the primary literature, the synthesis paper by Gershon et al. confirms that the compound was characterized, implying that the elemental analysis results were consistent with the expected structure. fordham.edu

Chromatographic Techniques for Purification and Purity Assessment

Chromatographic methods are indispensable tools in the synthesis of quinoline derivatives for monitoring the progress of reactions, isolating the desired product from reaction mixtures, and assessing its purity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-layer chromatography (TLC) is a rapid and effective technique used to monitor the progress of the synthesis of this compound. fordham.edu By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, chemists can visualize the consumption of the starting material and the formation of the product. The difference in the retention factor (Rƒ) values of the starting material and the product allows for this qualitative assessment. A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. The purity of the final product can also be preliminarily judged by the presence of a single spot on the TLC plate.

Column Chromatography for Product Isolation and Purification

Following the completion of the synthesis of this compound, column chromatography is a standard and essential method for the isolation and purification of the final product from any unreacted starting materials, by-products, or other impurities. fordham.edu In this technique, the crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

An appropriate eluent, or mobile phase, is then passed through the column. The choice of eluent is critical and is often determined by preliminary separations on TLC plates. A solvent system that provides good separation of the desired product from impurities on the TLC plate is likely to be effective for column chromatography. For compounds like halogenated nitroquinolines, a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, is commonly used. By gradually increasing the polarity of the eluent, the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. The fractions are collected and analyzed by TLC to identify those containing the pure this compound.

Applications in Advanced Chemical Synthesis and Materials Science

3-Bromo-6-chloro-8-nitroquinoline as a Building Block in Complex Molecule Synthesis

The synthetic utility of this compound is demonstrated in its role as a starting material for the preparation of more complex molecular architectures. The differential reactivity of the bromine and chlorine atoms, often exploited in palladium-catalyzed cross-coupling reactions, allows for the stepwise introduction of various functional groups. For instance, the bromine at the 3-position can be selectively targeted in Suzuki or Buchwald-Hartwig amination reactions, leaving the chlorine at the 6-position available for subsequent transformations.

A notable example of its application is in the synthesis of substituted 8-amino- and 8-hydroxyquinolines. The nitro group at the 8-position can be readily reduced to an amino group, which can then be further modified or converted to a hydroxyl group via diazotization followed by hydrolysis. A study by Gershon and colleagues detailed the preparation of 3-bromo-6-chloro-8-aminoquinoline and 3-bromo-6-chloro-8-hydroxyquinoline from this compound, showcasing its utility as a key intermediate for accessing these functionalized quinoline (B57606) scaffolds.

The general synthetic pathway is outlined below:

| Starting Material | Reagents and Conditions | Product |

| 6-Chloro-8-nitroquinoline | N-Bromosuccinimide (NBS) in acetic acid | This compound |

| This compound | Fe/HCl in 95% ethanol | 8-Amino-3-bromo-6-chloroquinoline |

| 8-Amino-3-bromo-6-chloroquinoline | 70% aqueous H2SO4, 220 °C | 3-Bromo-6-chloro-8-quinolinol |

This table illustrates a synthetic sequence starting from a related compound to produce this compound and its subsequent conversion to other functionalized quinolines.

Exploration of Quinoline Derivatives in Organic Semiconductors and Light-Emitting Devices

While specific research detailing the use of this compound in organic semiconductors and light-emitting devices is not extensively reported, the broader class of quinoline derivatives has shown significant promise in this area. The quinoline moiety, with its planar structure and tunable electronic properties, is an attractive component for the design of organic electronic materials.

The introduction of various substituents onto the quinoline ring system allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical aspect in the design of organic semiconductors. The presence of halogen atoms in this compound provides synthetic handles for the attachment of other aromatic or heteroaromatic units through cross-coupling reactions, enabling the construction of extended π-conjugated systems. Such systems are essential for efficient charge transport in organic field-effect transistors (OFETs) and for electroluminescence in organic light-emitting diodes (OLEDs).

The potential for this compound in materials science is underscored by the known applications of other functionalized quinolines as electron-transporting materials and emissive components in OLEDs. Further research into the derivatization of this compound could lead to the development of novel materials with tailored optoelectronic properties.

Intermediacy in the Synthesis of Agrochemicals and Dyes

The structural motifs present in this compound suggest its potential as a precursor in the synthesis of agrochemicals and dyes. The quinoline core is found in a number of biologically active compounds, and the specific substitution pattern of this molecule could be leveraged to create novel pesticides. For instance, the related 3-bromo-6-chloro-8-quinolinol has been investigated for its antifungal properties, indicating the potential for this scaffold in the development of agrochemical fungicides.

In the realm of dyes, the quinoline ring is a known chromophore. The amino derivatives of this compound can serve as diazo components in the synthesis of azo dyes. The general principle of azo dye synthesis involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich species. The 8-amino-3-bromo-6-chloroquinoline, synthesized from the parent nitro compound, could be diazotized and coupled with various aromatic compounds to produce a range of colors. The presence of the halogen atoms could also serve to modulate the color and fastness properties of the resulting dyes.

Contribution to the Development of Novel Pharmaceutical and Specialty Chemicals

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous approved drugs and clinical candidates containing this heterocyclic system. This compound represents a valuable starting point for the synthesis of novel pharmaceutical agents and specialty chemicals due to its versatile chemical handles.

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The quinoline ring system is a well-established pharmacophore, present in drugs with a wide array of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.

The ability to functionalize the this compound scaffold at multiple positions allows for the generation of diverse libraries of compounds for high-throughput screening in drug discovery programs. The bromo, chloro, and nitro groups can be transformed into a variety of other functional groups, enabling the exploration of the chemical space around the quinoline core to identify new bioactive molecules.

The design and synthesis of functionalized quinoline motifs with specific biological activities is a major focus of medicinal chemistry research. The strategic modification of the this compound molecule can lead to compounds with tailored pharmacological profiles.

For example, the synthesis of 3-bromo-6-chloro-8-quinolinol from this compound provides a clear pathway to a class of compounds known for their metal-chelating and biological activities. The substitution pattern on the quinoline ring plays a crucial role in determining the specific biological targets and the potency of the resulting compounds. The presence of the halogen atoms can influence the lipophilicity and metabolic stability of the molecules, which are important pharmacokinetic properties.

The following table summarizes some key transformations and potential applications of derivatives of this compound:

| Derivative | Potential Synthetic Transformation | Potential Application Area |

| 8-Amino-3-bromo-6-chloroquinoline | Diazotization and coupling | Dye Synthesis |

| 3-Bromo-6-chloro-8-quinolinol | Further functionalization | Pharmaceutical/Agrochemical (Antifungal) |

| Aryl/heteroaryl substituted derivatives | Suzuki/Stille cross-coupling | Materials Science (Organic Electronics) |

| Aminated derivatives | Buchwald-Hartwig amination | Pharmaceutical Synthesis |

Theoretical and Computational Chemistry Studies on Halogenated and Nitrated Quinolines

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic structure and reactivity of molecules like 3-Bromo-6-chloro-8-nitroquinoline. These calculations allow for the determination of key parameters that govern the molecule's behavior in chemical reactions.

The distribution of electron density in this compound is significantly influenced by the presence of the three electron-withdrawing groups. The bromine at the 3-position, chlorine at the 6-position, and the nitro group at the 8-position all pull electron density away from the quinoline (B57606) ring system through both inductive and resonance effects. This leads to a highly electron-deficient aromatic system.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity. For this compound, the HOMO is expected to be delocalized over the quinoline ring, with significant contributions from the nitrogen and carbon atoms. The LUMO, on the other hand, will be of particular interest due to the presence of the nitro group, which is a strong electron acceptor. The energy of the LUMO is anticipated to be significantly lowered, making the molecule a good electron acceptor and susceptible to nucleophilic attack.

The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the combined electron-withdrawing effects of the substituents are expected to result in a relatively small HOMO-LUMO gap, suggesting a high degree of chemical reactivity.

Table 1: Calculated Electronic Properties of Substituted Quinolines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Quinoline | -6.58 | -0.89 | 5.69 |

| 6-Chloroquinoline | -6.75 | -1.12 | 5.63 |

| 8-Nitroquinoline (B147351) | -7.21 | -2.54 | 4.67 |

| This compound (Predicted) | -7.45 | -3.10 | 4.35 |

Note: The values for Quinoline, 6-Chloroquinoline, and 8-Nitroquinoline are representative values from DFT calculations. The values for this compound are predicted based on the additive effects of the substituents and are for illustrative purposes.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP map is expected to show regions of high positive potential (blue) around the hydrogen atoms and the quinoline ring, indicating its electrophilic nature. Conversely, regions of negative potential (red) would be localized on the oxygen atoms of the nitro group and to a lesser extent on the nitrogen atom of the quinoline ring, highlighting potential sites for electrophilic attack.

Molecular Modeling of Regioselectivity in Electrophilic and Nucleophilic Reactions

The substitution pattern of this compound makes it an interesting substrate for both electrophilic and nucleophilic reactions. Molecular modeling can predict the most likely sites for these reactions by analyzing the electron density and the stability of the reaction intermediates.

Electrophilic Reactions:

Due to the strong deactivating effect of the bromo, chloro, and nitro groups, electrophilic substitution on the this compound ring will be challenging. However, if forced, the directing effects of the substituents would need to be considered. The nitrogen atom in the quinoline ring is a site of relatively higher electron density and could be protonated or attacked by electrophiles. Within the carbocyclic ring, the positions least deactivated would be the most likely sites for substitution.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the quinoline ring, particularly enhanced by the three electron-withdrawing groups, makes this compound a prime candidate for nucleophilic aromatic substitution. The positions activated towards nucleophilic attack are those bearing the halogen atoms. Computational modeling of the transition states for nucleophilic attack at the 3- and 6-positions can reveal the regioselectivity of such reactions.

The stability of the Meisenheimer-like intermediates formed upon nucleophilic attack is a key determinant of the reaction's regioselectivity. The nitro group at the 8-position can effectively stabilize a negative charge developed in the ring during nucleophilic attack, particularly at adjacent or para positions. Therefore, nucleophilic attack at the 6-position (para to the nitro group in the benzenoid ring) is expected to be more favorable than at the 3-position.

Table 2: Predicted Regioselectivity in Nucleophilic Aromatic Substitution

| Position of Attack | Activating/Deactivating Groups | Predicted Reactivity |

| C-3 (Bromo) | -I, +M (weak) of Br; -I of Cl; -I, -M of NO₂ | Less Favorable |

| C-6 (Chloro) | -I, +M (weak) of Cl; -I of Br; -I, -M of NO₂ | More Favorable |

Analysis of Conformational Preferences and Intermolecular Interactions

While the quinoline ring system is planar, the nitro group at the 8-position can exhibit some degree of rotational freedom. Conformational analysis using computational methods can determine the most stable orientation of the nitro group relative to the quinoline plane. Steric hindrance between the nitro group and the peri-hydrogen at the 7-position can influence this conformation. The preferred conformation will likely be one where the nitro group is slightly twisted out of the plane of the quinoline ring to minimize steric repulsion.

Intermolecular interactions play a crucial role in the solid-state packing and physical properties of this compound. The presence of halogen atoms allows for the possibility of halogen bonding, where the electrophilic region on the halogen atom (the σ-hole) can interact with a nucleophilic site on an adjacent molecule, such as the nitrogen atom or the oxygen atoms of the nitro group.

Furthermore, π-π stacking interactions between the electron-deficient quinoline rings are expected to be a significant feature in the crystal lattice. These interactions, driven by electrostatic and dispersion forces, would lead to a layered packing arrangement. The nitro group can also participate in dipole-dipole interactions.

Structure-Reactivity Relationships Derived from Computational Data

Computational data allows for the establishment of clear structure-reactivity relationships for halogenated and nitrated quinolines. The number, type, and position of the substituents have a predictable impact on the molecule's electronic properties and, consequently, its reactivity.

For this compound, the following relationships can be inferred:

Electron-Withdrawing Strength and Reactivity: The cumulative electron-withdrawing power of the three substituents significantly lowers the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. Structure-activity relationship studies on similar quinoline derivatives have shown that the presence of electron-withdrawing groups can enhance biological activity. acs.org

Positional Effects on Regioselectivity: The position of the nitro group is critical in directing nucleophilic attack. Its ability to stabilize the negative charge in the Meisenheimer intermediate makes the para-position (C-6) a more likely site for substitution than the C-3 position.

Influence on Intermolecular Forces: The presence of both halogen atoms and a nitro group introduces a variety of potential intermolecular interactions, including halogen bonding, π-π stacking, and dipole-dipole forces. These interactions will govern the solid-state structure and properties such as melting point and solubility.

Future Research Directions and Unexplored Avenues for 3 Bromo 6 Chloro 8 Nitroquinoline

Development of Greener Synthetic Routes and Sustainable Methodologies

The traditional synthesis of quinolines often involves harsh conditions, toxic reagents, and significant waste production. tandfonline.com Future research should prioritize the development of environmentally benign methods for the synthesis of 3-Bromo-6-chloro-8-nitroquinoline and its analogs.

Key areas of focus include:

Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for a catalyst or in the absence of a solvent can significantly reduce the environmental impact. tandfonline.com Microwave-assisted organic synthesis is a promising technique that can accelerate reactions and often leads to higher yields with minimal byproduct formation. rsc.org

Nanocatalysis: The use of nanocatalysts offers several advantages, including high catalytic activity, selectivity, and the potential for catalyst recovery and reuse. acs.orgnih.gov Iron-based nanoparticles, for instance, have been successfully employed in the synthesis of various quinoline (B57606) derivatives. nih.gov

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single step to form a product that incorporates all or most of the atoms of the starting materials, are highly atom-economical. tandfonline.com Designing an MCR strategy for this compound would be a significant step towards a more sustainable synthetic process.

Bio-catalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity under mild reaction conditions, reducing energy consumption and waste. ijpsjournal.com

| Green Chemistry Approach | Potential Advantages for Quinoline Synthesis |

| Microwave-assisted synthesis | Faster reaction times, higher yields, reduced solvent use. rsc.org |

| Nanocatalysis | High efficiency, recyclability of catalyst, mild reaction conditions. acs.orgnih.gov |

| Multicomponent reactions | High atom economy, reduced number of synthetic steps, less waste. tandfonline.com |

| Bio-catalysis | High selectivity, mild conditions, environmentally friendly. ijpsjournal.com |

Investigation of Novel Derivatizations and Transformations

The bromine, chlorine, and nitro functional groups on the this compound ring provide multiple handles for further chemical modification. Future research should explore novel derivatizations and transformations to expand the chemical space around this scaffold.

Potential transformations to investigate include:

Cross-Coupling Reactions: The bromo and chloro substituents are ideal for participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the quinoline ring towards nucleophilic attack, potentially allowing for the selective replacement of the halogen atoms with other functional groups.

Reduction of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further functionalized through diazotization or acylation, leading to a wide array of new derivatives.

C-H Functionalization: Direct functionalization of the C-H bonds of the quinoline core is a powerful and atom-economical strategy for introducing new substituents.

Advanced Mechanistic Studies using Modern Physical Organic Chemistry Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and derivatization of this compound is crucial for optimizing reaction conditions and predicting the formation of new products. Modern physical organic chemistry techniques can provide valuable insights.

Future mechanistic studies could involve:

Kinetic Analysis: Detailed kinetic studies of key synthetic steps can help to elucidate the reaction order, rate-determining step, and the influence of various reaction parameters.

In-situ Spectroscopic Monitoring: Techniques such as NMR, IR, and UV-Vis spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates and byproducts.

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.govacs.orgresearchgate.net Such studies have been used to understand the reaction of hydroxyl radicals with quinoline. nih.govacs.orgresearchgate.net

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms by tracking the fate of specific atoms throughout a transformation.

Computational Design of New Quinoline Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. frontiersin.org These techniques can be applied to the rational design of new quinoline derivatives based on this compound with desired properties.

Future computational efforts could focus on:

Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of quinoline derivatives with their chemical reactivity or biological activity. mdpi.com These models can then be used to predict the properties of newly designed compounds.

Molecular Docking: If a biological target for this class of compounds is identified, molecular docking simulations can be used to predict the binding mode and affinity of new derivatives, guiding the design of more potent analogs. nih.govresearchgate.net

ADMET Prediction: In silico tools can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, helping to prioritize the synthesis of derivatives with favorable pharmacokinetic profiles. frontiersin.orgnih.gov

Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the reactivity and electronic properties of the quinoline derivatives, aiding in the design of molecules with specific electronic characteristics. nih.gov

| Computational Technique | Application in Quinoline Chemistry |

| 3D-QSAR | Correlate structure with activity/reactivity to predict properties of new compounds. mdpi.comresearchgate.net |

| Molecular Docking | Predict binding modes and affinities to biological targets. nih.govresearchgate.net |

| ADMET Prediction | Assess pharmacokinetic properties of virtual compounds. frontiersin.orgnih.gov |

| FMO Analysis | Understand reactivity and electronic properties. nih.gov |

By pursuing these future research directions, the scientific community can unlock the full potential of this compound as a versatile building block for the creation of novel compounds with potentially valuable applications in various fields of science.

Q & A

Q. What synthetic routes are commonly employed for 3-Bromo-6-chloro-8-nitroquinoline, and how do reaction conditions influence yield?

The synthesis typically involves sequential halogenation and nitration of quinoline precursors. For example, bromination at the 3-position using N-bromosuccinimide (NBS) under radical initiation, followed by chlorination at the 6-position via electrophilic substitution. Nitration at the 8-position requires careful control of nitric acid concentration and temperature to avoid over-nitration or decomposition. Yield optimization depends on solvent choice (e.g., dichloromethane for halogenation, sulfuric acid for nitration) and stoichiometric ratios of reagents. Intermediate purification via column chromatography is critical .

Q. What safety protocols are essential when handling nitro-substituted quinoline derivatives?

Nitro groups confer explosive potential and toxicity. Researchers must use blast shields, conduct reactions in fume hoods, and avoid grinding dry solids. Personal protective equipment (PPE) includes nitrile gloves, flame-resistant lab coats, and safety goggles. Waste must be treated with reducing agents (e.g., sodium sulfide) to neutralize nitro groups before disposal .

Q. Which spectroscopic techniques are most effective for characterizing substituent positions in polyhalogenated quinolines?

- NMR : - and -NMR identify substituent effects on aromatic protons and carbons. For example, deshielding of protons adjacent to nitro groups confirms nitration.

- Mass spectrometry (HRMS) : Exact mass analysis distinguishes isotopic patterns (e.g., / splitting).

- IR spectroscopy : Nitro group stretches (~1520 cm) and C-Br vibrations (~560 cm) validate functional groups .

Advanced Research Questions

Q. How can researchers resolve discrepancies between NMR and X-ray crystallography data during structural elucidation?

Conflicting data may arise from dynamic effects (e.g., rotational isomers in solution) or crystal packing distortions. Use temperature-dependent NMR to probe conformational flexibility. For crystallography, refine structures using SHELXL (e.g., anisotropic displacement parameters for heavy atoms like bromine) and validate against Hirshfeld surfaces to assess intermolecular interactions .

Q. What strategies mitigate intermediate instability during the nitration of bromo-chloro-quinoline precursors?

Q. How can computational chemistry predict reactivity patterns of this compound in cross-coupling reactions?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (FMOs) to identify nucleophilic/electrophilic sites. For example, the LUMO of the nitro group may direct Suzuki-Miyaura coupling at the 8-position. Solvent effects (e.g., DMF vs. THF) and catalyst choice (Pd(PPh)) can be modeled to optimize reaction pathways .

Data Contradiction and Validation

Q. How should researchers address conflicting HPLC purity results versus elemental analysis data?

Contradictions may stem from co-eluting impurities in HPLC or incomplete combustion in CHNS analysis. Validate with orthogonal methods:

- GC-MS : Detect volatile impurities.

- TGA/DSC : Assess thermal stability and decomposition residues.

- Repeat elemental analysis with higher sample masses to reduce error margins .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.